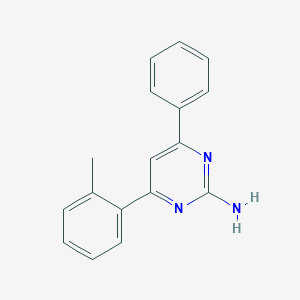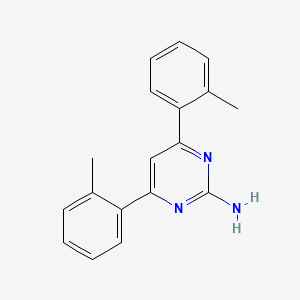
4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine, also known as 4-FPMP, is a compound that has been used in numerous scientific research studies. It is a member of the pyrimidine family, and is composed of two aromatic rings with a nitrogen atom at the center. 4-FPMP has been used in a variety of studies, ranging from biochemical and physiological effects, to synthesis methods and applications.
科学研究应用
4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been used in a variety of scientific research studies. It has been used in studies to investigate the mechanism of action of various enzymes, such as cytochrome P450 enzymes and monoamine oxidase B. It has also been used to study the biochemical and physiological effects of various compounds, including drugs and hormones. In addition, 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been used to study the effects of various environmental pollutants, such as heavy metals and organic compounds.
作用机制
The mechanism of action of 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine is not fully understood. However, it is believed to interact with various enzymes, such as cytochrome P450 enzymes and monoamine oxidase B, resulting in the inhibition of their activity. In addition, 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine is believed to interact with various receptors, such as serotonin and dopamine receptors, resulting in the modulation of their activity.
Biochemical and Physiological Effects
4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as cytochrome P450 enzymes and monoamine oxidase B. In addition, it has been shown to modulate the activity of various receptors, such as serotonin and dopamine receptors. Furthermore, 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been shown to have a variety of metabolic effects, including the inhibition of fatty acid oxidation and the stimulation of glucose uptake.
实验室实验的优点和局限性
The use of 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine in laboratory experiments has several advantages and limitations. One of the main advantages is that it is relatively easy to synthesize, which makes it suitable for use in a variety of research studies. In addition, 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine is relatively stable, which makes it suitable for use in long-term experiments. However, there are some limitations to its use in laboratory experiments. For example, 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine is toxic in high concentrations, and its effects can be unpredictable in certain conditions.
未来方向
The use of 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine in scientific research is expected to continue to grow in the future. One of the main areas of research is the development of new synthesis methods for 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine. In addition, research is ongoing to investigate the mechanism of action of 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine and its biochemical and physiological effects. Furthermore, research is ongoing to investigate the effects of 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine on various environmental pollutants, such as heavy metals and organic compounds. Finally, research is ongoing to develop new applications for 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine, such as in drug development and environmental remediation.
合成方法
4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine can be synthesized using a variety of methods, including the Mitsunobu reaction, the Ugi reaction, and the Biginelli reaction. The Mitsunobu reaction is the most common method of synthesis, and involves the reaction of a phenol with a diazonium salt in the presence of a base. The Ugi reaction is a multicomponent reaction that involves the reaction of an aldehyde, an isocyanide, and an amine, resulting in the formation of a pyrimidine. The Biginelli reaction is a three-component reaction that involves the reaction of an aldehyde, an acid, and an amine, resulting in the formation of a pyrimidine.
属性
IUPAC Name |
4-(2-fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3/c1-11-6-2-3-7-12(11)15-10-16(21-17(19)20-15)13-8-4-5-9-14(13)18/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIDZONIUABNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

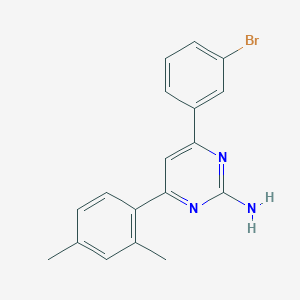

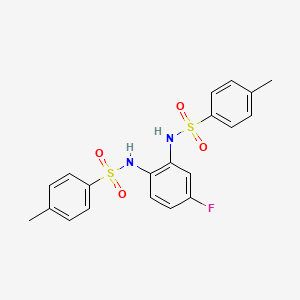
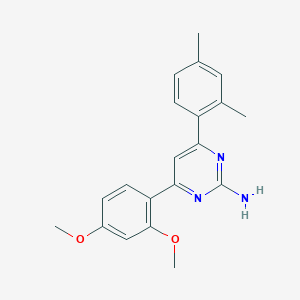
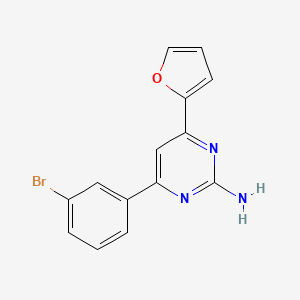



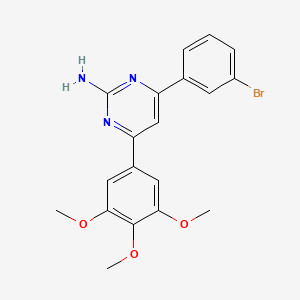
![2-[[(2-Phenoxy-3-pyridyl)carbonyl]amino]acetic acid](/img/structure/B6347768.png)

